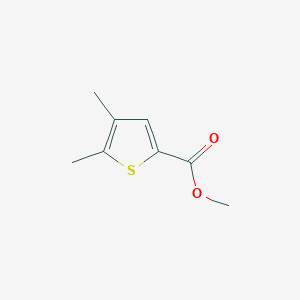

Methyl 4,5-dimethylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5-dimethylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-5-4-7(8(9)10-3)11-6(5)2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXADHBPGMPBSBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434084 | |

| Record name | Methyl 4,5-dimethylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168850-69-9 | |

| Record name | Methyl 4,5-dimethyl-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168850-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,5-dimethylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for Methyl 4,5 Dimethylthiophene 2 Carboxylate and Analogues

Ring-Formation Reactions Leading to 4,5-Dimethylthiophene Core Structures

The construction of the thiophene (B33073) ring is the foundational step in the synthesis of Methyl 4,5-dimethylthiophene-2-carboxylate. Several classical and modern synthetic methods can be employed to create the 4,5-dimethylthiophene core.

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to 2-aminothiophenes. wikipedia.orgnih.gov It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org For the synthesis of a 4,5-dimethylthiophene core, 2-butanone would serve as the ketone component.

The reaction proceeds through an initial Knoevenagel condensation between the ketone and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the 2-aminothiophene product. wikipedia.org While the standard Gewald reaction yields a 2-amino substituent, modifications and subsequent reactions would be necessary to introduce the 2-carboxylate group and remove the amino group to achieve the target structure.

Table 1: Key Features of the Gewald Reaction

| Feature | Description |

|---|---|

| Reactants | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur |

| Catalyst | Base (e.g., triethylamine, piperidine, morpholine) |

| Product | Polysubstituted 2-aminothiophene |

| Advantages | High atom economy, operational simplicity, mild reaction conditions |

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent to form the thiophene ring. wikipedia.orgpharmaguideline.com For the synthesis of a 4,5-dimethylthiophene core, the required precursor would be 3,4-dimethyl-1,4-dicarbonyl compound. Common sulfurizing agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. organic-chemistry.orguobaghdad.edu.iq The reaction is typically carried out by heating the reactants. pharmaguideline.com

A common laboratory and industrial method for synthesizing 2,5-dimethylthiophene (B1293386) involves the reaction of 2,5-hexanedione with a sulfurizing agent like phosphorus pentasulfide. nbinno.com This approach can be adapted for other dimethylthiophene isomers by using the appropriate diketone precursor.

Fiesselmann Thiophene Synthesis: The Fiesselmann synthesis is another valuable method for constructing substituted thiophenes. derpharmachemica.com It involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org Variations of this reaction can be used to prepare a range of substituted thiophenes. wikipedia.orgwhiterose.ac.uk

Table 2: Comparison of Paal-Knorr and Fiesselmann Syntheses

| Synthesis | Starting Materials | Key Reagents | Product Type |

|---|---|---|---|

| Paal-Knorr | 1,4-Dicarbonyl compound | P₄S₁₀, Lawesson's reagent | Substituted thiophene |

| Fiesselmann | α,β-Acetylenic ester, Thioglycolic acid derivative | Base | 3-Hydroxy-2-thiophenecarboxylate |

Cycloaddition reactions offer another pathway to the thiophene core. Thiophene S-oxides and S,S-dioxides can act as dienes in Diels-Alder reactions. researchtrends.netutexas.edu These reactions can be used to construct the thiophene ring with various substituents. The oxidation of thiophenes to their S-oxides or S,S-dioxides reduces their aromaticity, making them more reactive in cycloaddition reactions. researchtrends.netutexas.edu

The reaction of α-mercaptoketones with activated acetylenes or acrylates can lead to the formation of substituted thiophenes. This approach involves a Michael addition of the mercaptoketone to the unsaturated system, followed by an intramolecular condensation to form the thiophene ring. The synthesis of tetrasubstituted thiophenes has been reported starting from amino mercaptoacrylates and α-brominated acetamides. researchgate.netiaea.org

Functionalization of the Thiophene Core for Carboxylate and Alkyl Group Introduction

Once the 4,5-dimethylthiophene core is synthesized, the next step is the introduction of the methyl ester at the 2-position.

If the synthetic route yields 4,5-dimethylthiophene-2-carboxylic acid, a direct esterification can be performed to obtain the methyl ester. Standard esterification methods, such as Fischer esterification (reaction with methanol in the presence of a strong acid catalyst like sulfuric acid), can be employed. semanticscholar.org

Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol. This two-step process is often very effective for the synthesis of esters from carboxylic acids. Another approach involves the use of coupling reagents like dicyclohexylcarbodiimide (DCCI) to facilitate the esterification. hhu.de

Regioselective Introduction of Methyl Groups at the 4,5-Positions

Controlling the placement of substituents on the thiophene ring is a central challenge in heterocyclic chemistry. For the synthesis of 4,5-dimethylthiophene derivatives, constructing the ring from suitably substituted acyclic precursors is often the most effective strategy for ensuring absolute regiocontrol. Two classical cyclocondensation reactions are particularly relevant: the Paal-Knorr synthesis and the Gewald aminothiophene synthesis.

The Paal-Knorr thiophene synthesis provides a direct route to thiophenes through the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. organic-chemistry.orgwikipedia.org To obtain the 4,5-dimethyl substitution pattern, the required starting material is 3,4-dimethylhexane-2,5-dione. This precursor is then treated with reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which serve as both sulfur sources and dehydrating agents to facilitate the cyclization and aromatization to the thiophene ring. organic-chemistry.orgquora.com

The Gewald aminothiophene synthesis is a powerful multi-component reaction that yields highly functionalized 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The regioselective formation of a 4,5-dimethylthiophene core is achieved by starting with 3-methyl-2-butanone as the ketone component. This ketone undergoes a base-catalyzed condensation with an α-cyanoester (e.g., methyl cyanoacetate) and elemental sulfur. umich.edu The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and cyclization, reliably placing the two methyl groups at the 4- and 5-positions of the resulting 2-aminothiophene-3-carboxylate. wikipedia.org This product, an analogue of the title compound, serves as a versatile intermediate for further chemical transformations. nih.gov

| Method | Key Starting Materials | Sulfur Source | Typical Product Structure | Regioselectivity Control |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound (e.g., 3,4-dimethylhexane-2,5-dione) | P₄S₁₀, Lawesson's Reagent | 2,5-Disubstituted Thiophene | Determined by the structure of the dicarbonyl precursor. wikipedia.org |

| Gewald Synthesis | Ketone (e.g., 3-methyl-2-butanone), α-Cyanoester, Sulfur | Elemental Sulfur (S₈) | 2-Amino-3-alkoxycarbonyl-4,5-disubstituted Thiophene | Determined by the structure of the starting ketone. wikipedia.org |

Multi-Component Reactions in Thiophene Carboxylate Synthesis

Multi-component reactions (MCRs) are highly valued in modern organic synthesis for their efficiency, atom economy, and ability to construct complex molecules in a single step from simple precursors. nih.gov In the context of thiophene carboxylate synthesis, the Gewald reaction stands out as the most prominent and widely used MCR. mdpi.comnih.gov

The Gewald reaction is a one-pot synthesis that combines a ketone or aldehyde, an activated nitrile (such as an α-cyanoester), and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org The reaction mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile. wikipedia.org This is followed by the addition of sulfur to the activated methylene group, subsequent cyclization, and tautomerization to yield the aromatic thiophene ring.

The utility of this MCR in preparing precursors for this compound is evident when 3-methyl-2-butanone and methyl cyanoacetate are used as starting materials. This combination directly and efficiently produces Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a tetrasubstituted thiophene, in a single synthetic operation. The inherent convergence and step-economy of MCRs like the Gewald reaction make them highly attractive for creating libraries of substituted thiophenes for drug discovery and materials science. organic-chemistry.org

| Carbonyl Component | Activated Nitrile Component | Resulting Thiophene Substitution Pattern |

|---|---|---|

| Cyclohexanone | Ethyl Cyanoacetate | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |

| Acetone | Malononitrile | 2-Amino-4-methylthiophene-3-carbonitrile |

| 3-Methyl-2-butanone | Methyl Cyanoacetate | Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate |

| Aryl Ketones | Ethyl Cyanoacetate | Ethyl 2-amino-4-aryl-5-methylthiophene-3-carboxylates mdpi.com |

Stereoselective and Regioselective Synthetic Considerations

For the synthesis of this compound, an achiral molecule, the primary challenge lies in achieving the correct regiochemistry. Regioselectivity can be achieved either by constructing the ring from acyclic precursors with the desired substitution pattern or by the controlled functionalization of a pre-formed thiophene ring.

As discussed, cyclization strategies like the Paal-Knorr and Gewald syntheses offer excellent and predictable regiocontrol, as the final positions of the substituents are dictated by the structure of the starting materials. organic-chemistry.orgumich.edu This "bottom-up" approach is generally superior for producing highly substituted thiophenes with a defined substitution pattern.

Conversely, achieving regioselectivity through the functionalization of an existing thiophene ring is more complex. The thiophene ring is susceptible to electrophilic aromatic substitution, which preferentially occurs at the α-positions (C2 and C5) due to the stabilizing effect of the sulfur atom on the adjacent carbocation intermediates. Direct methylation of Methyl thiophene-2-carboxylate (B1233283) would likely lead to a mixture of products and is not a viable route to the desired 4,5-dimethyl isomer. While directing groups can influence the position of subsequent substitutions, achieving selective functionalization at two adjacent β-positions (C4 and C5) remains a significant synthetic hurdle.

Green Chemistry Approaches in Thiophene Carboxylate Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for thiophene synthesis. nih.govresearchgate.net These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous materials.

Multi-Component Reactions (MCRs) , such as the Gewald synthesis, are inherently green as they maximize atom economy and reduce the number of synthetic steps and purification processes required. rsc.org

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating thiophene synthesis. unito.it Microwave irradiation can dramatically reduce reaction times, often from several hours to just a few minutes, while improving reaction yields. acs.orgorganic-chemistry.org The Gewald reaction, in particular, has been shown to benefit from microwave assistance, leading to rapid and efficient production of 2-aminothiophenes. wikipedia.orgresearchgate.net

Furthermore, efforts have been made to replace traditional volatile organic solvents with more sustainable alternatives or to eliminate them entirely. Solvent-free reactions , sometimes facilitated by ball milling (mechanochemistry) or performed on solid supports, offer a significant reduction in waste. mdpi.comacs.org Research into greener solvents, such as bio-derived γ-valerolactone (GVL), has also shown promise for thiophene functionalization reactions. unito.it

| Parameter | Conventional Method (e.g., Reflux in Organic Solvent) | Green Method (e.g., Microwave-Assisted, Solvent-Free) |

|---|---|---|

| Energy Source | Conventional heating (oil bath) | Microwave irradiation unito.it |

| Reaction Time | Hours | Minutes acs.org |

| Solvent | Often volatile organic solvents (e.g., ethanol, DMF) | Solvent-free or green solvents (e.g., water, GVL) unito.itresearchgate.net |

| Waste Generation | Higher due to solvent use and longer reaction times | Minimized through solvent reduction and higher efficiency mdpi.com |

| Efficiency | Variable yields | Often improved yields and selectivity organic-chemistry.org |

Elucidation of Chemical Reactivity and Derivatization Pathways

Electrophilic Aromatic Substitution on the 4,5-Dimethylthiophene-2-carboxylate Nucleus

The thiophene (B33073) ring is an aromatic system that readily undergoes electrophilic aromatic substitution. The reactivity and regioselectivity of this substitution on Methyl 4,5-dimethylthiophene-2-carboxylate are influenced by the existing substituents. The two methyl groups at the C4 and C5 positions are electron-donating and activating, while the methyl carboxylate group at the C2 position is electron-withdrawing and deactivating. In this tetrasubstituted thiophene, the only available position for substitution is the C3 position. The combined electronic effects of the adjacent methyl and carboxylate groups determine the feasibility and conditions of the reaction.

Halogenation Reactions

Halogenation, a classic electrophilic aromatic substitution, is a common method for functionalizing thiophene rings. jcu.edu.au For this compound, halogenation with agents like N-bromosuccinimide (NBS) or bromine in a suitable solvent is expected to occur at the vacant C3 position.

While specific studies on this exact molecule are not prevalent, the halogenation of similar thiophene derivatives provides insight. For instance, the bromination of methyl 3-methylthiophene-2-carboxylate has been reported to yield the corresponding bromo-substituted product. beilstein-journals.org The reaction conditions for the halogenation of this compound would likely be mild due to the activated nature of the thiophene ring, even with the deactivating effect of the ester group.

Table 1: Predicted Halogenation Reactions

| Halogenating Agent | Solvent | Predicted Product |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetic Acid | Methyl 3-bromo-4,5-dimethylthiophene-2-carboxylate |

| N-Chlorosuccinimide (NCS) | Acetonitrile | Methyl 3-chloro-4,5-dimethylthiophene-2-carboxylate |

Nitration and Sulfonation Studies

Nitration is another fundamental electrophilic aromatic substitution reaction, typically carried out with a mixture of concentrated nitric acid and sulfuric acid. This process introduces a nitro (-NO₂) group onto the aromatic ring. For this compound, this reaction would introduce the nitro group at the C3 position. The reaction conditions must be carefully controlled to prevent oxidation of the sensitive thiophene ring. orgsyn.org Studies on the nitration of benzothiophene (B83047) precursors show that treatment with nitric acid in acetic acid can yield the corresponding nitrated products. vulcanchem.com A similar approach could be applicable here.

Sulfonation, the introduction of a sulfonic acid (-SO₃H) group, is typically achieved using fuming sulfuric acid. This reaction is also expected to occur at the C3 position. The resulting sulfonic acid derivative can be a versatile intermediate for further synthesis.

Table 2: Predicted Nitration and Sulfonation

| Reagent(s) | Reaction | Predicted Product |

|---|---|---|

| HNO₃ / H₂SO₄ | Nitration | Methyl 4,5-dimethyl-3-nitrothiophene-2-carboxylate |

Nucleophilic Reactions and Substitutions at the Thiophene Ring

Direct nucleophilic aromatic substitution on the electron-rich thiophene ring of this compound is generally unfavorable. Such reactions typically require the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups to activate the ring, which are absent in the parent molecule.

However, functionalization via nucleophilic pathways can be achieved indirectly. One common method involves initial metallation of the thiophene ring, typically through lithiation, to generate a nucleophilic organolithium species. For this specific molecule, direct deprotonation would likely occur at the C3 position, the most acidic proton on the ring, using a strong base like n-butyllithium. This lithiated intermediate can then react with a wide range of electrophiles to introduce new substituents. This approach is widely used in the synthesis of complex thiophene derivatives. jcu.edu.au

Reactivity of the Methyl Ester Functionality

The methyl ester group at the C2 position is a key site for chemical modification, offering pathways to other important functional groups such as carboxylic acids, amides, and alcohols.

Hydrolysis and Transesterification Reactions

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4,5-dimethylthiophene-2-carboxylic acid. This reaction can be catalyzed by either acid or base. lookchem.com Alkaline hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification. lookchem.com Enzymatic hydrolysis of thiophene esters has also been explored, demonstrating the potential for green chemistry applications. frontiersin.org

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org This reaction is often driven to completion by using the reactant alcohol as the solvent.

Table 3: Hydrolysis and Transesterification of this compound

| Reagents | Reaction Type | Product |

|---|---|---|

| NaOH(aq), then H₃O⁺ | Hydrolysis | 4,5-Dimethylthiophene-2-carboxylic acid |

| H₂SO₄, H₂O | Hydrolysis | 4,5-Dimethylthiophene-2-carboxylic acid |

| Ethanol, H⁺ or EtO⁻ | Transesterification | Ethyl 4,5-dimethylthiophene-2-carboxylate |

Reduction of the Ester Group

The ester functionality can be reduced to a primary alcohol, (4,5-dimethylthiophen-2-yl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comlibretexts.org The reaction is generally performed in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. libretexts.org

Table 4: Reduction of this compound

| Reducing Agent | Solvent | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether | (4,5-Dimethylthiophen-2-yl)methanol |

Functional Group Transformations of the 4,5-Methyl Substituents

The two methyl groups at the C4 and C5 positions of the thiophene ring serve as versatile handles for further molecular elaboration. Their C-H bonds can be activated for oxidation and halogenation reactions, providing entry into a variety of derivative compounds.

The methyl groups attached to the thiophene ring can be oxidized to afford corresponding carboxylic acids. This transformation is a valuable strategy for introducing additional functionality and for creating precursors for more complex heterocyclic systems. The oxidation of methylthiophenes typically requires strong oxidizing agents and can be challenging to control selectively, especially when multiple alkyl groups are present.

Research on the oxidation of various methylthiophene derivatives has shown that reagents like sodium dichromate in an aqueous medium at elevated temperatures and pressures can effectively convert methyl groups to carboxylic acids. psu.eduresearchgate.net For instance, the oxidation of 2,5-dimethylthiophene (B1293386) with sodium dichromate yields the corresponding dicarboxylic acid, indicating that complete oxidation of all methyl substituents is feasible. psu.edu The presence of the electron-withdrawing ester group in this compound would likely influence the reactivity of the methyl groups towards oxidation.

The general conditions for such oxidations are summarized in the table below.

| Oxidizing Agent | Substrate Example | Conditions | Product | Yield (%) | Reference |

| Na₂Cr₂O₇ | 3-Methylthiophene (B123197) | H₂O, 200°C, sealed tube | 3-Thiophenecarboxylic acid | 75 | psu.edu |

| Na₂Cr₂O₇ | 2,5-Dimethylthiophene | H₂O, 200°C, sealed tube | Thiophene-2,5-dicarboxylic acid | 80 | psu.edu |

| Co(OAc)₂/Mn(OAc)₂/NaBr | 3-Methylthiophene | AcOH, 140°C, autoclave | 3-Thiophenecarboxylic acid | - | researchgate.net |

Applying these principles to this compound, a potential reaction scheme would involve the oxidation of one or both methyl groups to produce the corresponding mono- or di-carboxylic acid derivatives. Selective oxidation of one methyl group over the other would be a significant synthetic challenge, likely influenced by steric and electronic factors. The resulting thiophene dicarboxylic or tricarboxylic esters are valuable building blocks for metal-organic frameworks and fused heterocyclic systems.

While electrophilic halogenation of the thiophene ring is a common reaction, halogenation at the benzylic-like methyl positions proceeds via a free-radical mechanism. iust.ac.ir This transformation is typically accomplished using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or under UV irradiation. This method allows for the selective introduction of a halogen atom, typically bromine, onto the alkyl side chain, converting a methyl group into a bromomethyl group.

This side-chain halogenation is a key step for introducing further functionality. The resulting halomethylthiophenes are versatile intermediates that can participate in a range of nucleophilic substitution and coupling reactions. For example, 3-methylthiophene can be converted to 3-bromomethylthiophene using NBS. researchgate.net This reactive intermediate can then be used in subsequent steps, such as the formation of aldehydes or the introduction of other functional groups.

The general conditions for side-chain bromination are presented below.

| Reagent | Initiator | Substrate Example | Product | Reference |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) or AIBN | 3-Methylthiophene | 3-Bromomethylthiophene | researchgate.net |

| N-Bromosuccinimide (NBS) | UV light | Benzyl methyl ethers | Aldehydes or Esters | nih.gov |

For this compound, selective monohalogenation of one of the methyl groups could be challenging, potentially leading to a mixture of 4-(bromomethyl)- and 5-(bromomethyl)- derivatives, as well as dihalogenated products. The relative reactivity of the C4 and C5 methyl groups would be influenced by the directing effects of the ester group and the sulfur heteroatom.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds, and they have been widely applied to thiophene derivatives. mdpi.com To utilize this compound in these reactions, it must first be functionalized, typically through halogenation of the thiophene ring at the C3 position, to create a suitable coupling partner.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. lehigh.eduyoutube.com Thiophene-based boronic acids or esters can be coupled with various aryl or vinyl halides, and conversely, halogenated thiophenes can be coupled with different boronic acids. mdpi.comnih.govresearchgate.net For instance, 5-bromothiophene-2-carboxylic acid derivatives have been successfully used in Suzuki reactions with various arylboronic acids to produce 5-arylthiophene-2-carboxylates. nih.gov A 3-bromo derivative of this compound could similarly be coupled with a wide range of aryl or heteroaryl boronic acids to generate novel, highly substituted thiophene structures.

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides, typically used to form symmetric biaryls. organic-chemistry.orgwikipedia.org Modern variations, often called Ullmann-type condensations, are broader in scope and can be used to form C-O, C-N, and C-S bonds. wikipedia.orgmdpi.com The classic Ullmann C-C coupling requires harsh conditions, but newer catalytic systems have made the reaction more practical. organic-chemistry.org This method could be employed to synthesize dimeric structures from a 3-halo-4,5-dimethylthiophene-2-carboxylate precursor.

| Reaction Name | Catalyst | Reactants | Product Type | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ / K₃PO₄ | Halogenated Thiophene + Arylboronic Acid | Aryl-substituted Thiophene | mdpi.com |

| Suzuki-Miyaura | Pd(0) catalyst | 5-Bromothiophene-2-carboxylate + Arylboronic Acids | 5-Arylthiophene-2-carboxylates | nih.gov |

| Ullmann Coupling | Copper | Aryl Halide + Aryl Halide | Symmetric Biaryl | organic-chemistry.org |

| Ullmann Condensation | Copper | Aryl Halide + Phenol/Amine/Thiol | Aryl Ether/Amine/Thioether | wikipedia.org |

The carbon-sulfur bonds in the thiophene ring, while aromatic and generally stable, can be cleaved under certain conditions, particularly through interactions with transition metal complexes. researchgate.net This reactivity is central to industrial hydrodesulfurization (HDS) processes and has been studied extensively using homogeneous organometallic models. lehigh.edulehigh.edu

Complexes of rhodium, iridium, cobalt, and other metals can insert into one of the C-S bonds of thiophene, leading to the formation of a metallacycle. lehigh.edulehigh.eduacs.org This insertion is often the initial step in the desulfurization process. The regioselectivity of C-S cleavage can be influenced by substituents on the thiophene ring. For instance, in substituted benzothiophenes, steric hindrance at positions adjacent to the sulfur atom can inhibit cleavage. lehigh.edulehigh.edu While complete desulfurization is often the industrial goal, these C-S activation processes can also lead to interesting molecular rearrangements and the formation of novel organometallic structures. nih.gov For this compound, the electronic and steric effects of the three substituents would play a critical role in directing the mode of metal coordination and the subsequent C-S bond cleavage or rearrangement pathways.

Formation of Fused Heterocyclic Systems from this compound Precursors

The functional groups of this compound serve as excellent starting points for the construction of fused heterocyclic systems, such as thieno[c]furans, thienopyridines, or other related structures. These annulation reactions typically involve the formation of new rings by leveraging the reactivity of the ester and methyl groups.

One common strategy involves the functionalization of the adjacent methyl groups. For example, oxidation of the 4,5-dimethyl groups, as discussed in section 3.4.1, would yield a thiophene-2,4,5-tricarboxylic acid derivative. This intermediate could then undergo dehydration to form a fused anhydride, specifically a derivative of thieno[3,4-c]furan-1,3-dione. mdpi.com

Alternatively, side-chain halogenation of the methyl groups (section 3.4.2) to form bis(bromomethyl) derivatives could be followed by reaction with a dinucleophile to construct a new ring. For example, reaction with a primary amine could lead to the formation of a fused thienopyrrole system. The synthesis of fused thiophenes has been achieved through various cyclization strategies, including intramolecular Friedel-Crafts acylations and metal-catalyzed cross-coupling reactions followed by cyclization. mdpi.commdpi.comnih.gov The specific precursor, this compound, provides a well-defined platform for creating complex, fused architectures of potential interest in materials science and medicinal chemistry. pitt.edunih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) for Methyl and Aromatic Proton Assignments

In the ¹H NMR spectrum of Methyl 4,5-dimethylthiophene-2-carboxylate, distinct signals corresponding to the different types of protons are expected. The protons of the two methyl groups attached to the thiophene (B33073) ring at positions 4 and 5 would likely appear as singlets in the upfield region, typically between δ 2.0 and 2.5 ppm. The exact chemical shifts would be influenced by the electronic environment of the thiophene ring. The methyl ester group protons (-OCH₃) would also present as a singlet, expected further downfield, generally in the range of δ 3.7 to 3.9 ppm, due to the deshielding effect of the adjacent oxygen atom. The single proton attached to the thiophene ring at position 3 would appear as a singlet in the aromatic region, with an expected chemical shift influenced by the neighboring carboxylate and methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C4-CH₃ | ~2.2 | Singlet |

| C5-CH₃ | ~2.4 | Singlet |

| C3-H | ~7.0-7.5 | Singlet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals for each carbon atom are anticipated. The carbons of the two methyl groups at positions 4 and 5 would resonate at the highest field, typically in the δ 10-20 ppm range. The methyl ester carbon (-OCH₃) would appear around δ 50-60 ppm. The quaternary carbons of the thiophene ring (C2, C4, and C5) and the protonated carbon (C3) would be observed in the aromatic region (δ 120-150 ppm). The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the region of δ 160-170 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C4-CH₃ | ~14 |

| C5-CH₃ | ~15 |

| O-CH₃ | ~52 |

| C3 | ~125-130 |

| C2, C4, C5 (Thiophene Ring) | ~130-150 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, since all proton signals are expected to be singlets, no cross-peaks would be observed in a COSY spectrum, confirming the absence of proton-proton coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the C3-H proton signal and the C3 carbon signal, as well as correlations between the protons of the methyl groups and their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the correlation of the C3-H proton to the C2, C4, and C5 carbons, and the protons of the methyl groups to the adjacent ring carbons. The ester methyl protons would show a correlation to the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester functional group. The C-O single bond stretching of the ester would likely appear in the 1200-1300 cm⁻¹ region. The presence of the aromatic thiophene ring would be indicated by C=C stretching vibrations in the 1400-1600 cm⁻¹ range and C-H stretching of the aromatic proton just above 3000 cm⁻¹. The C-H stretching of the methyl groups would be observed in the 2850-3000 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1720-1740 |

| Ester | C-O Stretch | 1200-1300 |

| Thiophene Ring | C=C Stretch | 1400-1600 |

| Aromatic C-H | C-H Stretch | ~3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiophene and its derivatives typically exhibit characteristic π → π* transitions. For this compound, the conjugated system of the thiophene ring and the carboxylate group is expected to result in one or more absorption maxima in the UV region, likely between 250 and 300 nm. The exact position and intensity of the absorption bands would be influenced by the solvent used for the analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₈H₁₀O₂S), the expected exact mass can be calculated. HRMS analysis would provide an experimental mass value with high accuracy (typically to four or five decimal places), which can be compared to the calculated theoretical mass to confirm the molecular formula.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass | Ionization Mode |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is invaluable for assessing the purity of this compound and identifying any volatile impurities.

In a typical GC-MS analysis, the sample is vaporized and injected into a gas chromatograph. The individual components of the sample are separated based on their differential partitioning between a stationary phase and a mobile gas phase as they travel through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, acting as a molecular fingerprint.

For this compound, GC-MS analysis would yield a chromatogram with a major peak corresponding to the compound of interest, with the retention time being a characteristic parameter under specific chromatographic conditions. The mass spectrum associated with this peak would be expected to show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragment ions resulting from the cleavage of the ester group and methyl groups from the thiophene ring. The presence of any additional peaks in the chromatogram would indicate the presence of impurities, which can be identified by their respective mass spectra.

Hypothetical GC-MS Data for this compound

| Retention Time (min) | Detected Component | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Purity (%) |

|---|---|---|---|---|

| 12.5 | This compound | 170 | 155, 139, 111 | >99 |

| 8.2 | Impurity A | - | - | <0.5 |

| 10.1 | Impurity B | - | - | <0.5 |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.

Although specific crystallographic data for this compound has not been reported in the surveyed literature, studies on structurally similar thiophene derivatives, such as Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, have been conducted nih.govresearchgate.net. These studies reveal detailed information about the planarity of the thiophene ring and the orientation of the substituent groups. For this compound, X-ray crystallography would be expected to provide precise measurements of the C-S, C-C, C=O, and C-O bond lengths and the bond angles within the thiophene ring and the ester functional group.

A hypothetical table of crystallographic data is presented to illustrate the type of information that would be obtained from such an analysis.

Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Volume (ų) | 820 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.35 |

| Bond Length C=O (Å) | 1.21 |

| Bond Length C-S (Å) | 1.72 |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements present in a compound. This information is crucial for confirming the empirical formula of this compound (C₈H₁₀O₂S) and serves as a primary indicator of its purity.

The analysis is typically performed using a CHNS analyzer, where a small, precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂)—are then separated and quantified by various detection methods. The mass percentages of carbon, hydrogen, and sulfur in the original sample are calculated from the amounts of these combustion products. The percentage of oxygen is usually determined by difference.

The experimentally determined elemental composition must agree with the theoretically calculated values based on the compound's molecular formula within a narrow margin of error (typically ±0.4%) to confirm its stoichiometric identity.

While specific experimental results for this compound are not available, the expected theoretical and hypothetical experimental values are presented below.

Elemental Analysis Data for this compound (C₈H₁₀O₂S)

| Element | Theoretical (%) | Experimental (Hypothetical) (%) |

|---|---|---|

| Carbon (C) | 56.45 | 56.40 |

| Hydrogen (H) | 5.92 | 5.95 |

| Sulfur (S) | 18.84 | 18.80 |

| Oxygen (O) | 18.79 | 18.85 |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is employed to evaluate the thermal stability of this compound, providing information about its decomposition temperature and the presence of any volatile components such as residual solvents or water.

In a TGA experiment, a sample is placed in a crucible and heated at a constant rate in an inert atmosphere (e.g., nitrogen) or a reactive atmosphere (e.g., air). The mass of the sample is continuously monitored as the temperature increases. A plot of mass versus temperature, known as a thermogram, is generated. The temperature at which a significant mass loss occurs indicates the onset of decomposition.

For a pure, thermally stable compound like this compound, the thermogram would be expected to show a stable baseline with no significant mass loss until the decomposition temperature is reached. At this point, a sharp decrease in mass would be observed. The presence of volatile impurities would be indicated by an initial mass loss at lower temperatures.

No specific TGA data for this compound is publicly available. A hypothetical TGA data summary is provided to illustrate the expected results for a pure sample.

Hypothetical Thermogravimetric Analysis Data for this compound

| Parameter | Result |

|---|---|

| Onset of Decomposition (Tonset) | 250 °C |

| Temperature at 5% Mass Loss (T5%) | 265 °C |

| Residual Mass at 500 °C | < 1% |

| Comments | The compound is thermally stable up to approximately 250 °C under an inert atmosphere. |

Applications in Advanced Materials Science

Development of Conjugated Polymers and Oligomers Utilizing Thiophene (B33073) Carboxylates

Thiophene carboxylates, including structures analogous to Methyl 4,5-dimethylthiophene-2-carboxylate, are key monomers in the synthesis of conjugated polymers. The presence of a carbonyl group directly attached to the thiophene ring influences the polymer's electronic properties and processability.

Various polymerization methods are employed to synthesize poly(thiophene-carboxylate)s. One common approach is transition metal-catalyzed polycondensation, such as Stille, Suzuki, and Kumada coupling reactions. rsc.org Another effective method is the Ullmann reaction, which utilizes copper powder for the polymerization of 2,5-dibromo-3-alkylthiophene carboxylates. cmu.edu This method has been shown to produce polymers with well-defined structures. Oxidative direct arylation polymerization (oxi-DArP) has also emerged as a simpler, more atom-economical method for creating polymers like poly(hexyl thiophene-3-carboxylate) (P3HET). rsc.org

The properties of these polymers are highly dependent on their molecular structure. For instance, the synthesis of poly(hexyl thiophene-3-carboxylate) and poly(octyl thiophene-3-carboxylate) via the Ullmann reaction yields polymers with distinct spectroscopic and thermal characteristics. acs.org The inclusion of the ester group, an electron-withdrawing substituent, can decrease the reactivity of the thiophene ring, which historically presented challenges for polymerization. acs.org However, modern synthetic methods have overcome these hurdles, enabling the creation of a wide range of functionalized polythiophenes. rsc.orgacs.org

Table 1: Synthesis Methods for Poly(thiophene-carboxylate)s

| Polymerization Method | Monomer Type | Key Features | Reference |

| Ullmann Reaction | 2,5-dibromo-3-alkylthiophene carboxylates | Utilizes copper powder; produces uniform polymers. | cmu.eduacs.org |

| Oxidative Direct Arylation (oxi-DArP) | Unsymmetrical thiophenes with ester groups | Simple, mild, and atom-economical; enables high regioregularity. | rsc.org |

| FeCl₃ Oxidative Coupling | Ester-functionalized thiophenes | Can lead to partial deesterification; reaction media modifications are crucial. | cmu.edu |

| McCullough Method | Grignard-based synthesis | Allows for preparation of regioregular ester-functionalized polythiophenes. | cmu.edu |

Organic Semiconductors and Electronic Devices

Thiophene-based materials are pillars of organic semiconductor research, and derivatives of this compound are explored for their potential in electronic devices like Organic Field-Effect Transistors (OFETs). The performance of OFETs is critically dependent on the molecular structure of the organic semiconductor, which influences molecular packing and charge transport. sciengine.com

Fused thiophene systems, which feature multiple thiophene rings coupled together, are particularly promising due to efficient intermolecular S∙∙∙S interactions and π-π stacking, which facilitate charge mobility. sciengine.comacs.org For instance, a dithieno[3,2-b:2′,3′-d]thiophene derivative demonstrated excellent electrical properties in single-crystal OFETs, achieving mobilities as high as 1.26 cm² V⁻¹ s⁻¹. nih.gov The introduction of different functional groups, such as the carboxylate and methyl groups found in this compound, allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is crucial for optimizing charge injection and transport in devices. acs.org

The structure of the semiconductor film also plays a significant role. Vapor-deposited thin films of arylene diimide-oligothiophene semiconductors show that crystallite grain size and molecular orientation directly impact device performance. acs.org The specific substitution pattern on the thiophene ring can influence these solid-state properties, making the rational design of molecules like this compound a key strategy in advancing organic electronics.

Table 2: Performance of Thiophene-Based Organic Field-Effect Transistors (OFETs)

| Semiconductor Material | Device Type | Highest Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |

| 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT) | Single Crystal OFET | 1.26 | 10⁶ - 10⁸ | nih.gov |

| Fused Thiophene Derivative | Thin Film Transistor | Not specified | Not specified | acs.org |

| Arylene diimide-oligothiophene derivatives | Thin Film Transistor | Varies with structure | Varies with structure | acs.org |

Optoelectronic Materials (e.g., Components in Dye-Sensitized Solar Cells)

In the field of optoelectronics, thiophene derivatives are extensively used as components in dye-sensitized solar cells (DSSCs). rsc.org These devices convert solar energy to electricity and rely on a photosensitizer (dye) to absorb light. mdpi.comcore.ac.uk Organic dyes featuring a donor-π-acceptor (D-π-A) structure are common, where the thiophene unit often serves as part of the π-conjugated bridge that facilitates intramolecular charge transfer upon light absorption. mdpi.comacs.org

The molecular engineering of these dyes is critical for achieving high power conversion efficiencies (PCE). mdpi.com The ideal sensitizer (B1316253) should have a broad absorption spectrum, suitable HOMO/LUMO energy levels for efficient electron injection and dye regeneration, and anchoring groups like carboxylates to bind to the semiconductor surface (typically TiO₂). mdpi.com The carboxylate group in this compound can function as such an anchoring group.

Researchers have designed numerous thiophene-based dyes to optimize DSSC performance. For example, a dye incorporating a dithieno[3,2-b:2′,3′-d]thiophene moiety showed improved charge separation compared to a more flexible terthiophene-based dye. nih.gov Another study on a thiophene-bithiazole based dye reported a PCE of 1.13%, which could be slightly improved with co-adsorbents. ias.ac.in The strategic placement of substituents on the thiophene ring, such as the methyl groups in this compound, can help prevent dye aggregation on the semiconductor surface, which is beneficial for device performance. ias.ac.in

Table 3: Photovoltaic Performance of DSSCs with Thiophene-Based Dyes

| Dye Structure | Jsc (mA·cm⁻²) | Voc (V) | Fill Factor (FF) | PCE (%) | Reference |

| Carbazole-based dye (C1) with thiophene spacer | 3.64 | 0.50 | 0.65 | 1.2 | core.ac.uk |

| Thiophene-bithiazole dye (BT1) | Not specified | Not specified | Not specified | 1.13 | ias.ac.in |

| Dithienothiophene-based dye (dye 1) | 1.2 | 0.7 | Not specified | 0.3 | nih.gov |

| Terthiophene-based dye (dye 2) | Not specified | Not specified | Not specified | 0.2 | nih.gov |

Polymer Matrix Integration for Enhanced Electrical Conductivity

The integration of thiophene-based polymers into matrices to create conductive materials is a significant area of research. The intrinsic conductivity of polythiophenes is relatively low, but it can be dramatically increased through a process called doping. sciengine.comacs.org Doping involves introducing a dopant that either oxidizes (p-doping) or reduces (n-doping) the polymer backbone, creating charge carriers (polarons and bipolarons) that allow for electrical conduction. acs.org

Polymers derived from thiophene carboxylates can be doped using various methods. Chemical doping can be achieved by exposing the polymer film to chemical oxidants like FeCl₃ or strong acids such as trifluoromethanesulfonic acid (TfOH). rsc.orgnih.gov Vapor doping with TfOH has been shown to be particularly effective for polar polythiophenes, achieving a remarkable conductivity of up to 1173.9 S cm⁻¹. nih.gov This method is often more efficient than solution doping as it allows for direct diffusion of acid vapor molecules into the polymer, leading to higher doping levels. nih.gov

Electrochemical doping is another common technique where the polymer film is oxidized or reduced by applying a potential in an electrochemical cell. kaust.edu.sa The process is often accompanied by changes in the material's volume and optical properties. For polymers with ester side chains, the doping process must be carefully controlled to avoid side reactions like deesterification. cmu.edu The resulting conductive polymers have applications in areas such as battery electrodes, supercapacitors, and electrochromic devices. nih.gov

Table 4: Electrical Conductivity of Doped Polythiophenes

| Polythiophene Derivative | Doping Method | Dopant | Conductivity (S cm⁻¹) | Reference |

| Polar Polythiophene (Pg₃2T-TT) | Vapor Doping | Trifluoromethanesulfonic acid (TfOH) | 1173.9 | nih.gov |

| Polythiophene with TPA groups | Chemical Oxidation | FeCl₃ | up to 8 | rsc.org |

| Ester-functionalized PTs | Chemical Doping | FeCl₃ | 0.0001 - 0.1 | cmu.edu |

Applications in Chemo-Sensors and Chemical Sensing Technologies

Thiophene derivatives are excellent candidates for the development of chemosensors due to their exceptional photophysical properties. researchgate.net These sensors operate by detecting changes in their optical (colorimetric or fluorometric) or electrochemical response upon binding with a specific analyte. researchgate.netresearchgate.net The thiophene scaffold can be functionalized with various receptor units to achieve high selectivity and sensitivity for detecting metal ions, anions, and other molecules. researchgate.netpdx.edu

For example, thiophene-based molecular sensors have been designed for the selective detection of mercury(II) ions, providing a ratiometric absorption and fluorescent response. pdx.edu Another novel fluorescent chemosensor based on a thiophene moiety demonstrated the ability to selectively sense Zn²⁺ and CN⁻ ions, with applications in bioimaging in living cells and zebrafish. mdpi.com The detection limits for these sensors can be very low, with the Zn²⁺ sensor reaching a detection limit of 2.55 µM, which is well below the World Health Organization's standard for drinking water. mdpi.com

The design of these sensors often involves incorporating the thiophene ring into a larger conjugated system that includes a signaling unit and a binding site. The interaction of the analyte with the binding site perturbs the electronic structure of the conjugated system, leading to a measurable change in its properties, such as an intramolecular charge transfer (ICT) process. researchgate.net The specific structure of this compound, with its combination of electron-donating and withdrawing groups, provides a versatile platform for designing new and effective chemosensors.

Table 5: Performance of Thiophene-Based Chemosensors

| Sensor Type | Target Analyte(s) | Detection Method | Detection Limit | Reference |

| Fluorescent turn-on probe (DHADC) | Zn²⁺ | Fluorescence | 2.55 µM | mdpi.com |

| Fluorescent turn-on probe (DHADC) | CN⁻ | Fluorescence | 44.6 µM | mdpi.com |

| Thiophene-based chemosensor (TPNH) | AsO₂⁻ | Colorimetric/UV-vis | 2.86 ppm | researchgate.net |

| Thiophene-based chemosensor (TPNH) | PO₄³⁻ | Colorimetric/UV-vis | 5.16 ppm | researchgate.net |

| Pyridine and thiophene-based sensor | Mercury(II) | Ratiometric absorption and fluorescence | Not specified | pdx.edu |

Compound Index

Future Research Directions and Unexplored Avenues in Methyl 4,5 Dimethylthiophene 2 Carboxylate Research

Novel Catalyst Development for Enhanced Synthesis and Derivatization Efficiency

The synthesis of substituted thiophenes, including Methyl 4,5-dimethylthiophene-2-carboxylate, is a cornerstone of their application. While established methods exist, the development of novel catalytic systems is a primary focus for improving efficiency, selectivity, and sustainability. Current research in the broader field of thiophene (B33073) synthesis points towards several promising directions that could be applied to this specific compound.

Recent advancements have seen the use of palladium-based catalysts for the synthesis of substituted thiophenes. acs.orgmdpi.com For instance, palladium iodide (PdI2) in conjunction with potassium iodide (KI) has been effectively used for the conversion of 1-mercapto-3-yn-2-ols into substituted thiophenes. acs.orgmdpi.com This catalytic system operates under neutral and mild conditions, offering an atom-economical approach. acs.org The potential for catalyst recycling, particularly when using ionic liquids as solvents, further enhances the green credentials of such methods. acs.orgmdpi.com

Furthermore, metal-free catalytic systems are gaining traction. organic-chemistry.org For example, a TBAI/TBHP catalyst system has been shown to facilitate the synthesis of highly functionalized 3-aminothiophenes under mild conditions. organic-chemistry.org Exploring similar metal-free approaches for the synthesis and derivatization of this compound could lead to more cost-effective and environmentally benign processes. The development of catalysts that allow for direct C-H arylation of thiophenes with low catalyst loading is another area of active research that could be highly beneficial. organic-chemistry.org

Table 1: Potential Catalytic Systems for Future Investigation

| Catalyst System | Potential Advantages for this compound Synthesis |

|---|---|

| Palladium Iodide (PdI2) / Potassium Iodide (KI) | High yields, mild reaction conditions, potential for catalyst recycling. acs.orgmdpi.com |

| Copper-based catalysts | Efficient for tandem S-alkenylation reactions to form thiophene rings. organic-chemistry.org |

| Rhodium-based catalysts | Enables highly efficient and regioselective synthesis of highly substituted thiophenes. organic-chemistry.org |

| Metal-free systems (e.g., TBAI/TBHP) | Avoids the use of expensive and potentially toxic metals, mild reaction conditions. organic-chemistry.org |

Exploration of Advanced Polymerization Techniques for Thiophene-based Materials

Thiophene-based polymers are renowned for their exceptional optical and conductive properties, making them central to the development of advanced electronic and optoelectronic devices. nih.govrsc.org this compound, as a functionalized thiophene monomer, is a prime candidate for incorporation into novel polymeric structures. Future research should focus on leveraging advanced polymerization techniques to create materials with tailored properties.

Organometallic polycondensation strategies, particularly those using nickel- and palladium-based catalysts, are popular for synthesizing functionalized regioregular polythiophenes. nih.govrsc.org Techniques such as Kumada catalyst-transfer polycondensation and Suzuki-Miyaura coupling have been instrumental in this field. nih.gov A significant area for future exploration is the application of Direct Arylation Polymerization (DArP). nih.gov DArP is a more cost-effective and greener method as it avoids the need for pre-functionalized monomers, reducing the synthesis of potentially toxic precursors. nih.gov

Electrochemical polymerization is another powerful technique that allows for the direct formation of polymer films on electrode surfaces. numberanalytics.comacs.org This method offers excellent control over film thickness and morphology, which is crucial for device fabrication. numberanalytics.com Investigating the electrochemical polymerization of this compound and its derivatives could lead to the development of new materials for sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). numberanalytics.comresearchgate.net

Integration into Hybrid Organic-Inorganic Materials

The synergy between organic and inorganic components can lead to hybrid materials with novel and enhanced properties. Thiophene derivatives are increasingly being incorporated into such materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

MOFs constructed from thiophene-functionalized dicarboxylates have shown promise in luminescence sensing and the removal of environmental contaminants. acs.org The incorporation of this compound into MOF structures could lead to new sensory materials with high selectivity and sensitivity. acs.org Similarly, thiophene-based COFs have demonstrated interesting photophysical properties and applications in light-driven catalysis. mdpi.com The rigid and planar structure of the thiophene unit makes it an excellent building block for creating porous, crystalline frameworks. mdpi.com

Furthermore, the creation of hybrid materials by combining thiophene-based polymers with inorganic nanoparticles is a burgeoning field. umn.edu These composites can exhibit unique electronic and optical properties, finding applications in thin-film transistors and other electronic devices. umn.edu

Computational Design and Predictive Modeling for New Analogues with Tailored Properties

In-silico drug design and materials modeling have become indispensable tools in modern chemical research. Computational approaches can accelerate the discovery and optimization of new molecules with desired properties, saving significant time and resources.

Molecular docking and dynamics simulations can be employed to predict the binding interactions of new this compound analogues with biological targets, guiding the design of new therapeutic agents. techscience.comtechscience.comnih.gov These computational studies can help in understanding structure-activity relationships (SAR) and in prioritizing synthetic targets. researchgate.net

For materials science applications, Density Functional Theory (DFT) calculations can predict the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, of novel thiophene-based polymers and materials. nih.gov This information is crucial for designing materials with specific optical and electronic characteristics for applications in solar cells and other electronic devices. nih.gov The use of quantitative structure-activity relationship (QSAR) methods and machine learning models can further aid in the predictive design of new analogues with tailored functionalities. nih.gov

Table 2: Computational Approaches for Thiophene Analogue Design

| Computational Method | Application in this compound Research |

|---|---|

| Molecular Docking | Predicting binding modes and affinities of analogues to biological targets. techscience.comtechscience.comnih.gov |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of ligand-receptor complexes. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic and optical properties of new materials. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the activity of new analogues. nih.gov |

Sustainable Synthesis and Environmental Degradation Studies of Thiophene Carboxylates

As the emphasis on green chemistry grows, the development of sustainable synthetic routes and a thorough understanding of the environmental fate of chemical compounds are paramount.

Future research should focus on developing greener synthetic pathways for this compound and its derivatives. This includes the use of renewable starting materials, solvent-free reaction conditions, and catalysts that are abundant and non-toxic. mdpi.com For example, the direct carboxylation of thiophene with CO2 in a solvent-free carbonate medium presents a more environmentally friendly approach. mdpi.com

The biodegradation of thiophene and its derivatives is another critical area of investigation. While thiophene itself can be recalcitrant to biodegradation, some bacteria are capable of degrading thiophene carboxylates. researchgate.netnih.gov Studies have shown that the bacterium Vibrio YC1 can utilize thiophene-2-carboxylate (B1233283) as a growth substrate, releasing the sulfur as sulfate. nih.gov Investigating the microbial degradation pathways of this compound is essential to assess its environmental impact. Furthermore, exploring the enzymatic degradation of polyesters derived from thiophene dicarboxylic acids could pave the way for the sustainable recycling of these materials. nih.govmdpi.com Life cycle assessment (LCA) of the synthesis of thiophene-based materials can also help in identifying and optimizing chemical steps to minimize environmental and health impacts. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4,5-dimethylthiophene-2-carboxylate, and how can reaction conditions be optimized for academic-scale production?

- Methodology : The Gewald reaction is a common method for synthesizing substituted thiophenes. For analogs like Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, the reaction involves cyclocondensation of ketones with cyanoacetates and sulfur, followed by esterification . Optimization parameters include:

- Catalyst : Use of morpholine or ethanolamine as catalysts to enhance yield.

- Temperature : Reactions typically proceed at 60–80°C for 6–12 hours.

- Purification : Recrystallization in ethanol or chromatography for intermediates .

- Data Table :

| Parameter | Typical Range | Reference |

|---|---|---|

| Reaction Time | 6–12 hours | |

| Temperature | 60–80°C | |

| Yield (crude) | 60–75% |

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Methodology :

- NMR : ¹H NMR (δ 2.3–2.6 ppm for methyl groups; δ 6.8–7.2 ppm for thiophene protons). ¹³C NMR confirms ester carbonyl (δ 165–170 ppm) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester).

- Mass Spectrometry : Molecular ion peak matching molecular weight (e.g., 200–220 g/mol for analogs) .

- Key Tip : Compare with literature data for substituted thiophenes to resolve ambiguities in splitting patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (similar to Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate in ).

- Ventilation : Use fume hoods to mitigate inhalation risks (respiratory toxicity noted in ).

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in heterocyclic synthesis?

- Methodology :

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For analogs like methyl 2-[(benzodioxepin)amino]-4,5-dimethylthiophene-3-carboxylate, DFT studies reveal regioselectivity in cross-coupling reactions .

- Molecular Dynamics : Simulate steric effects of methyl groups on reaction pathways.

Q. What strategies resolve contradictions in crystallographic data versus spectroscopic analysis for this compound?

- Methodology :

- X-ray Diffraction : Compare bond lengths/angles (e.g., C-S bond ~1.70 Å in thiophene derivatives ) with DFT-optimized structures.

- Dynamic NMR : Assess temperature-dependent conformational changes if crystallographic data suggests rigidity but solution NMR shows fluxionality.

- Example : For Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, crystal packing effects explain discrepancies in proton chemical shifts between solid-state and solution spectra .

Q. How does the electronic structure of the thiophene ring influence the compound’s participation in cross-coupling reactions?

- Methodology :

- Electron Density Mapping : Use Natural Bond Orbital (NBO) analysis to quantify electron-withdrawing effects of the ester group.

- Steric Parameters : Compare reactivity with dibrominated analogs (e.g., Methyl 4,5-dibromothiophene-2-carboxylate ) to isolate electronic vs. steric contributions.

Q. What role do substituent positions play in modulating the biological activity of derivatives of this compound?

- Methodology :

- SAR Studies : Synthesize analogs with varied substituents (e.g., halogenation at 3-position) and test against biological targets (e.g., antimicrobial activity in thienopyrimidines ).

- Docking Simulations : Screen derivatives against enzyme active sites (e.g., kinase inhibitors) to identify optimal substitution patterns.

- Case Study : Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate derivatives show enhanced anticancer activity when paired with pyrimidine moieties .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.